molecular formula C21H24N6O4S2 B2917354 N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1170889-78-7

N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2917354
CAS RN: 1170889-78-7
M. Wt: 488.58
InChI Key: DYKXWMAJZLGUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24N6O4S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel 1,3,4-thiadiazole amide compounds containing piperazine, synthesized using aminothiourea and carbon disulfide, demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015).

Antimicrobial Activities

  • Thiadiazolyl Piperidine, Piperazine, thiadiazolidine, Thiadiazolyl thiazole, and Thiadiazolyl-imidazole-Thione, synthesized from stearic acid, exhibited in-vitro antimicrobial activities against strains of gram +ve, gram -ve bacteria and fungi (Abdelmajeid et al., 2017).

Anticancer and Antiangiogenic Effects

  • Novel thioxothiazolidin-4-one derivatives synthesized from different amines showed potential in inhibiting tumor growth and angiogenesis in mouse models, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).

Anti-Inflammatory and Analgesic Agents

  • Benzodifuranyl, 1,3,5-Triazines, 1,3,5-Oxadiazepines, and Thiazolopyrimidines derived from Visnaginone and Khellinone demonstrated significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Insecticidal Assessment

  • Novel heterocycles incorporating a thiadiazole moiety were synthesized and showed potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial and Anticancer Potential

  • Piperazine-based 2-benzothiazolylimino-4-thiazolidinones exhibited promising antimicrobial and anticancer properties in vitro (Patel & Park, 2015).

Synthesis and Anti-HIV Activity

  • Naphthalene derivatives synthesized as 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides showed potent inhibition against HIV-1, indicating potential as antiviral agents (Hamad et al., 2010).

Antitumor Activity

  • N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrated significant antiproliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (Wu et al., 2017).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S2/c1-14-5-3-4-6-16(14)30-12-19(29)26-7-9-27(10-8-26)20-23-24-21(33-20)32-13-18(28)22-17-11-15(2)31-25-17/h3-6,11H,7-10,12-13H2,1-2H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKXWMAJZLGUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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